(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol
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Overview
Description
(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a tert-butoxy group and a phenyl group attached to a propanol backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol typically involves the reaction of a suitable precursor with tert-butyl alcohol under specific conditions. One common method involves the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is carried out under controlled temperature and pressure to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(tert-butoxy)-3-(4-methylphenyl)propan-1-ol
- (2S)-2-(tert-butoxy)-3-(3,4-dimethylphenyl)propan-1-ol
- (2S)-2-(tert-butoxy)-3-(3,4-dihydroxyphenyl)propan-1-ol
Uniqueness
(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol is unique due to its specific chiral center and the presence of both tert-butoxy and phenyl groups. These structural features make it a valuable compound in asymmetric synthesis and other specialized applications .
Properties
CAS No. |
2648869-67-2 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
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